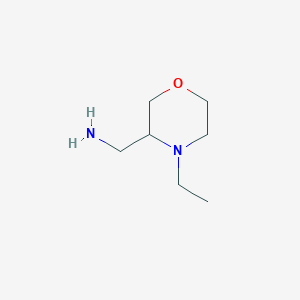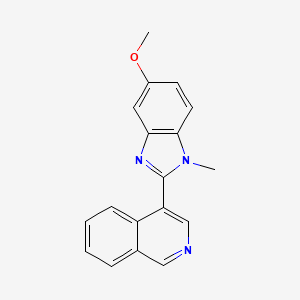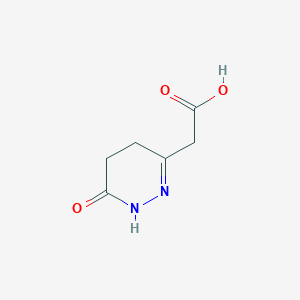
(4-Ethylmorpholin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethylmorpholin-3-yl)methanamine is a chemical compound with a morpholine ring substituted at the 4-position with an ethyl group and at the 3-position with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylmorpholin-3-yl)methanamine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Substitution at the 4-Position: The ethyl group can be introduced at the 4-position of the morpholine ring using ethylating agents such as ethyl bromide under basic conditions.
Introduction of the Methanamine Group: The methanamine group can be introduced at the 3-position through reductive amination, where the morpholine derivative is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylmorpholin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Reduced forms such as primary amines.
Substitution: Secondary or tertiary amines depending on the alkylating agent used.
Scientific Research Applications
(4-Ethylmorpholin-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the design of kinase inhibitors.
Materials Science: The compound is used in the synthesis of polymers and materials with specific properties.
Biological Research: It is employed in the study of enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Ethylmorpholin-3-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
(4-Methylmorpholin-3-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.
(4-Phenylmorpholin-3-yl)methanamine: Contains a phenyl group at the 4-position.
(4-Benzylmorpholin-3-yl)methanamine: Features a benzyl group at the 4-position.
Uniqueness
(4-Ethylmorpholin-3-yl)methanamine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interaction with biological targets. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(4-ethylmorpholin-3-yl)methanamine |
InChI |
InChI=1S/C7H16N2O/c1-2-9-3-4-10-6-7(9)5-8/h7H,2-6,8H2,1H3 |
InChI Key |
SONBQFMSRKABTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOCC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Benzyl-3-bromopyrrolo[2,3-c]pyridine](/img/structure/B13869883.png)
![Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate](/img/structure/B13869889.png)



![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B13869908.png)

![3-Iodo-5-[(methanesulfonyl)(methyl)amino]benzoic acid](/img/structure/B13869924.png)

![6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869935.png)


